![molecular formula C8H8N2O B1289856 (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol CAS No. 936549-95-0](/img/structure/B1289856.png)
(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
Overview
Description
“(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol” is a chemical compound with the molecular formula C8H8N2O . It is also known by other names such as 4-Hydroxymethyl-7-azaindole . The molecular weight of this compound is 148.16 g/mol .
Molecular Structure Analysis
The InChI string of “(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol” isInChI=1S/C8H8N2O/c11-5-6-1-3-9-8-7 (6)2-4-10-8/h1-4,11H,5H2, (H,9,10)
. The Canonical SMILES is C1=CNC2=NC=CC (=C21)CO
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 148.16 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 1 . The Topological Polar Surface Area is 48.9 Ų . The compound has a complexity of 140 .Scientific Research Applications
Anti-Cancer Agent
4-Hydroxymethyl-7-azaindole derivatives have been studied for their potential as anti-cancer agents . For example, a 7-azaindole derivative (7-AID) was designed and synthesized to target the DEAD-box helicase family member DDX3, which is involved in many diseases, including cancer . The compound was found to effectively inhibit DDX3 in a dose-dependent manner, suggesting its potential as a DDX3 inhibitor .
Inhibitor of Protein Kinases
The 7-azaindole scaffold, which includes 4-Hydroxymethyl-7-azaindole, has been found to fit well within the ATP-binding site of several protein kinases . This makes it a crucial component in the design of inhibitors targeting the ATP-binding site .
Drug Discovery
The 7-azaindole building block, which includes 4-Hydroxymethyl-7-azaindole, has attracted considerable interest in the field of drug discovery . Its powerful medicinal properties have led to the development of synthetic techniques for the functionalization of 7-azaindoles .
Functionalization Chemistry
7-azaindoles, including 4-Hydroxymethyl-7-azaindole, have been the subject of advanced functionalization chemistry . This involves the global ring functionalization of 7-azaindoles, which are potential pharmacophores for various therapeutic targets .
Synthesis of Aurora Inhibitors
4-Hydroxymethyl-7-azaindole has been used in the synthesis of Aurora inhibitors . Aurora inhibitors are a class of drugs that inhibit the function of Aurora kinases, which play a crucial role in cell division. These inhibitors have potential applications in the treatment of cancer .
Metal-Catalyzed Reactions
Azaindoles, including 4-Hydroxymethyl-7-azaindole, can be obtained by diverse methods, including those involving metal-catalyzed reactions . This makes them extremely attractive for drug discovery programs .
properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-4-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-6-1-3-9-8-7(6)2-4-10-8/h1-4,11H,5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFRPQLVYGJDTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628561 | |
Record name | (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol | |
CAS RN |
936549-95-0 | |
Record name | (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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